molecular formula C9H7BrN2O2 B1493701 6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol CAS No. 2092706-95-9

6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol

Cat. No. B1493701
CAS RN: 2092706-95-9
M. Wt: 255.07 g/mol
InChI Key: XITVSTITDMHBAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, “1-(5-Bromofuran-2-yl)ethanone” and “(5-Bromofuran-2-yl)methanamine hydrochloride” are synthesized through different chemical reactions .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, starting from 4-amino-5-bromo-2-substituted-aminopyrimidines, which are obtained from a newly prepared 5-bromo-2,4-dichloro-6-methylpyrimidine. These derivatives have been synthesized through reactions with various isothiocyanates, indicating the compound's versatility in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).
  • The regioselectivity of the reaction between 5-bromo-2,4-dichloro-6-methylpyrimidine and ammonia has been investigated, showcasing the compound's role in producing specific substituted aminopyrimidines crucial for further chemical transformations (Doulah et al., 2014).

Biological Activities

  • Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, revealing the potential of such compounds in developing new antibacterial and antifungal agents. Specifically, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have shown significant activity against various bacterial and fungal strains, highlighting the compound's relevance in medicinal chemistry (Vijaya Laxmi, Ravi, & Nath, 2019).
  • Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from similar bromofuran and pyrimidine structures, have demonstrated strong DNA affinities and significant antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This indicates the compound's potential as a starting point for the development of new antiprotozoal agents (Ismail et al., 2004).

properties

IUPAC Name

4-(5-bromofuran-2-yl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-11-6(4-9(13)12-5)7-2-3-8(10)14-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITVSTITDMHBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol
Reactant of Route 6
6-(5-Bromofuran-2-yl)-2-methylpyrimidin-4-ol

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